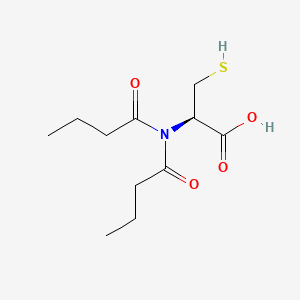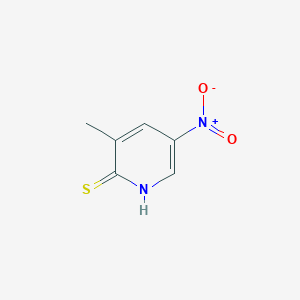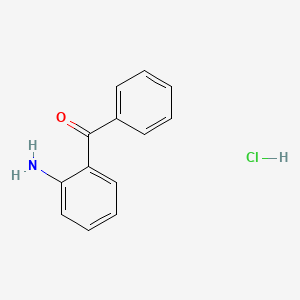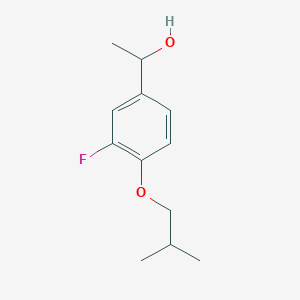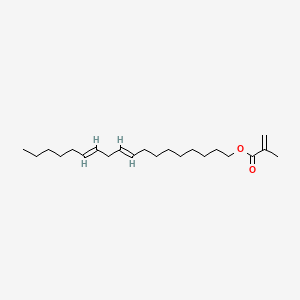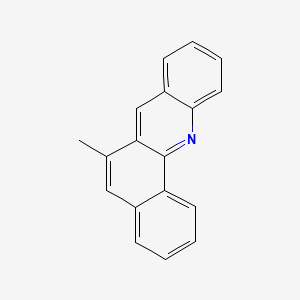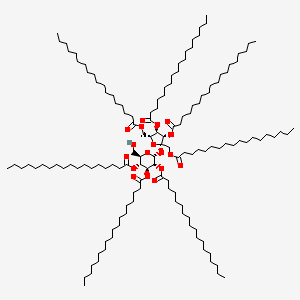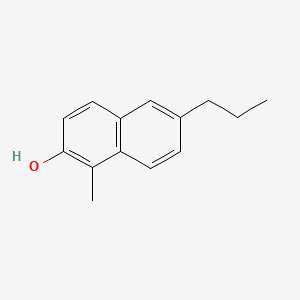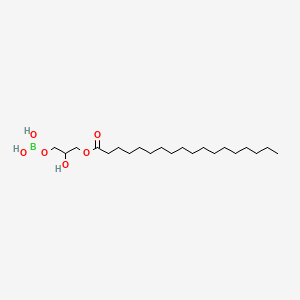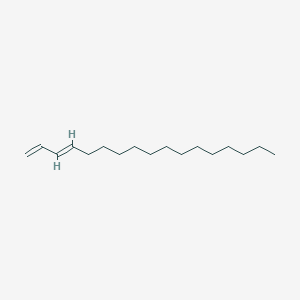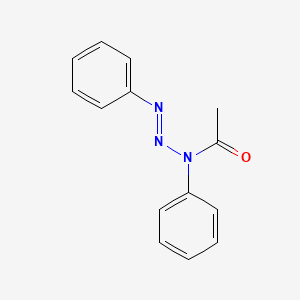
Einecs 300-582-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 300-582-9, also known as ProClin™ 300, is a widely used preservative in various industrial and scientific applications. It is particularly valued for its broad-spectrum antimicrobial activity, low toxicity, and excellent compatibility with a wide range of substances. ProClin™ 300 is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ProClin™ 300 involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine to produce 5-chloro-2-methyl-4-isothiazolin-3-one. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of ProClin™ 300 involves large-scale chemical synthesis in specialized reactors. The process is carefully monitored to maintain the quality and consistency of the product. The final product is then purified and formulated into a stable solution for commercial use .
Chemical Reactions Analysis
Types of Reactions: ProClin™ 300 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antimicrobial activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving ProClin™ 300 include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions of ProClin™ 300 include various derivatives of isothiazolones, which retain the antimicrobial properties of the parent compound .
Scientific Research Applications
ProClin™ 300 is extensively used in scientific research due to its broad-spectrum antimicrobial activity. It is commonly used as a preservative in diagnostic reagents, laboratory samples, and various industrial products. Its low toxicity and excellent compatibility make it an ideal choice for preserving biological samples and reagents .
Mechanism of Action
The mechanism of action of ProClin™ 300 involves the inhibition of key enzymes in the Krebs cycle of microbial cells. The active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ProClin™ 300 include other isothiazolones such as 1,2-benzisothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds also exhibit antimicrobial properties and are used as preservatives in various applications .
Uniqueness: ProClin™ 300 is unique due to its combination of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, which provides a broad-spectrum antimicrobial activity with low toxicity. Its excellent compatibility with a wide range of substances and stability under various conditions make it a preferred choice in many applications .
Properties
CAS No. |
93942-31-5 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
morpholine;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C4H9NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-3-6-4-2-5-1/h1-7H,(H,10,11);5H,1-4H2/b7-6+; |
InChI Key |
CQCGPMLCLCRROA-UHDJGPCESA-N |
Isomeric SMILES |
C1COCCN1.C1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
C1COCCN1.C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


